Typhaphthalide

Description

Overview of 1(3H)-Isobenzofuranones (Phthalides) in Natural Products Chemistry

1(3H)-Isobenzofuranones, more commonly known as phthalides, are a significant class of aromatic lactones that are widespread in nature. researchgate.net The fundamental structure of a phthalide (B148349) consists of a γ-lactone fused to a benzene (B151609) ring. researchgate.net These compounds are recognized as a notable category of secondary metabolites. researchgate.net While predominantly found in various plant species, phthalides have also been identified in fungi, bacteria, and liverworts. researchgate.netbioone.org

The isobenzofuranone structure is a key component in many natural products and is of great interest to the scientific community due to its extensive biological activities. sioc-journal.cn Thousands of naturally occurring lactones have been discovered, and they play important structural and functional roles in various biological contexts, including as pheromones, antibiotics, and insecticides. acs.org Beyond their bioactivity, phthalides are also valuable as building blocks in organic synthesis for creating more complex molecules like functionalized naphthalenes and anthracenes. researchgate.net

Classification and Structural Context of Benzylphthalides

Benzylphthalides represent a specific subclass of phthalides characterized by the presence of a benzyl (B1604629) group (a benzene ring attached to a CH2 group) at the 3-position of the phthalide's lactone ring. Typhaphthalide is an example of a benzylphthalide. nih.govresearchgate.net The core of these molecules is the 1(3H)-isobenzofuranone skeleton, and the substitution pattern on both the phthalide and the benzyl rings gives rise to a diverse array of benzylphthalide derivatives found in nature.

Historical Context of this compound Discovery and Isolation

This compound is a naturally occurring phenolic compound that was first isolated from the rhizomes of Typha capensis. nih.govresearchgate.net Typha capensis, commonly known as bulrush, is a robust, reed-like plant often found in marshes and along the banks of streams and lakes. sebhau.edu.lyacademicjournals.org The isolation of this compound was achieved from a hexane (B92381) extract of the plant's rhizomes. nih.govresearchgate.netukzn.ac.za This discovery identified this compound as a new phenolic compound. nih.gov

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

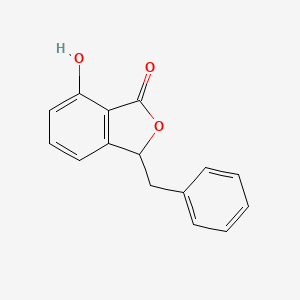

| Chemical Formula | C15H12O3 ru.ac.za |

| Molecular Mass | 240.25 ru.ac.za |

| CAS Number | 502612-12-6 ru.ac.za |

| Other Names | 7-Hydroxy-3-Benzylphthalide ru.ac.za |

During the phytochemical investigation of Typha capensis rhizomes, this compound was not found in isolation. It co-occurred with a variety of other phenolic and non-phenolic compounds. nih.govresearchgate.netukzn.ac.za The specific compounds isolated depended on the solvent used for extraction. nih.govsebhau.edu.ly

From the hexane extract, alongside this compound, another new phenolic compound named typharin (B1239410) (an isocoumarin) and the common plant sterol, sitosterol, were identified. nih.govresearchgate.netukzn.ac.za An acetone (B3395972) extract of the same rhizomes yielded several known flavan-3-ols, including afzelechin, epiafzelechin, and catechin. nih.govresearchgate.netsebhau.edu.lyukzn.ac.za

Structure

3D Structure

Properties

Molecular Formula |

C15H12O3 |

|---|---|

Molecular Weight |

240.25 g/mol |

IUPAC Name |

3-benzyl-7-hydroxy-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H12O3/c16-12-8-4-7-11-13(18-15(17)14(11)12)9-10-5-2-1-3-6-10/h1-8,13,16H,9H2 |

InChI Key |

LQPPEGMDLNARAO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2 |

Canonical SMILES |

C1=CC=C(C=C1)CC2C3=C(C(=CC=C3)O)C(=O)O2 |

Synonyms |

typhaphthalide |

Origin of Product |

United States |

Occurrence and Biosynthetic Pathways of Typhaphthalide

Phthalides are a class of natural compounds characterized by a γ-lactone ring fused to a benzene (B151609) ring. rsc.org While not ubiquitously distributed, they are found in a specific range of organisms, including plants, fungi, bacteria, and liverworts. rsc.orgresearchgate.netnih.govresearchgate.net

Natural Distribution of Phthalides in Biological Systems

The presence of phthalides has been documented across various biological taxa.

Phthalides are known to occur in several plant families. researchgate.net They are particularly characteristic of the Umbelliferae (also known as Apiaceae) family. researchgate.netnih.govfabad.org.tr Additionally, these compounds have been identified in species belonging to the Asteraceae, Leguminosae, Orchidaceae, and Rutaceae families. researchgate.netnih.govresearchgate.net

Certain genera of fungi are also known to produce phthalides. researchgate.netnih.gov These include species within the genera Penicillium, Alternaria, and Pestalotiopsis. researchgate.netnih.govresearchgate.netscispace.com For instance, penicillides, a class of phthalide (B148349) derivatives, are frequently reported from Penicillium and the related genus Talaromyces. nih.gov Polyketides, the precursors to some phthalides, have been isolated from fungi associated with marine life, including those from the genera Aspergillus, Penicillium, and Pestalotiopsis. japsonline.com

The distribution of phthalides extends to bacteria and liverworts. rsc.orgresearchgate.netnih.govresearchgate.net While less common than in plants and fungi, their presence in these organisms indicates a broad, though specific, natural distribution. nih.govnih.gov Bryophytes, particularly liverworts, are known to contain a variety of aromatic compounds, including phthalides. scione.com

Typhaphthalide, along with another phenolic compound named typharin (B1239410), has been isolated from the rhizomes of Typha capensis. ajol.inforu.ac.zahorizonepublishing.com This plant, commonly known as bulrush, is a robust perennial marshy herb. horizonepublishing.comsebhau.edu.ly The hexane (B92381) extract of T. capensis rhizomes yielded these novel compounds. ajol.infosebhau.edu.ly

Detection in Bacterial and Liverwort Species

Biosynthetic Routes to Phthalides

The formation of phthalides in nature follows specific biochemical pathways.

Polyketide Pathway Derivation via Acetate (B1210297) Units

Isotopic labeling studies have been instrumental in elucidating the biosynthesis of phthalides. researchgate.netnih.govchemicalbook.com These studies have established that phthalides are derived through the polyketide pathway. researchgate.netnih.govchemicalbook.com This pathway involves the sequential linkage of acetate units to form polyketide intermediates, which then undergo further modifications to yield the final phthalide structure. researchgate.netnih.govchemicalbook.com The biosynthesis of some fungal polyketides begins with the formation of a poly-l,3-dicarbonyl compound from acetyl and malonyl co-enzyme A. rsc.org The alkylphthalide structure has been determined to have polyketide precursors through feeding experiments. frontiersin.org Recent research into fungal polyketide-terpenoid hybrids has further illuminated the complex enzymatic steps involved, starting from a polyketide synthase. rsc.orgnih.gov

Table 1: Distribution of Phthalides in Various Organisms

| Kingdom | Phylum/Division | Family/Genus | Example Species/Group | Reference |

|---|---|---|---|---|

| Plantae | Angiosperms | Umbelliferae (Apiaceae) | Celery, Angelica, Ligusticum | researchgate.net, nih.gov, fabad.org.tr |

| Asteraceae | - | researchgate.net, nih.gov, researchgate.net | ||

| Leguminosae | - | researchgate.net, nih.gov, researchgate.net | ||

| Orchidaceae | - | researchgate.net, nih.gov, researchgate.net | ||

| Rutaceae | - | researchgate.net, nih.gov, researchgate.net | ||

| Typhaceae | Typha capensis | ajol.info, horizonepublishing.com | ||

| Fungi | Ascomycota | Penicillium | P. chrysogenum, P. simplicissimum | researchgate.net, nih.gov, nih.gov |

| Alternaria | A. solani, A. porri | researchgate.net, nih.gov, nih.gov | ||

| Pestalotiopsis | - | researchgate.net, nih.gov, scispace.com | ||

| Bacteria | - | - | - | researchgate.net, rsc.org, nih.gov |

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| (+)-Catechin |

| (-)-Epicatechin |

| Afzelechin |

| Epiafzelechin |

| Sitosterol |

| Typharin |

Precursor Involvement from Primary Metabolic Pathways

The synthesis of complex secondary metabolites like this compound is fundamentally dependent on precursors supplied by primary metabolism. Several key pathways are responsible for generating the necessary molecular building blocks.

Shikimic Acid Pathway : This pathway is crucial for the biosynthesis of aromatic amino acids—phenylalanine, tyrosine, and tryptophan—in plants and microorganisms. viper.ac.inmdpi.com These amino acids are the precursors to a vast array of phenolic compounds. researchgate.net For a benzylphthalide like this compound, the benzyl (B1604629) group (a C6-C1 moiety) is derived from an aromatic amino acid, likely phenylalanine, which is a direct product of the shikimate pathway. The pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through several enzymatic steps to produce chorismate, the branch-point for aromatic amino acid synthesis. mdpi.com Studies on the biosynthesis of other phthalides in plants like Angelica sinensis have identified the involvement of enzymes from the shikimate pathway, underscoring its role in providing essential aromatic precursors. nih.govnih.govfrontiersin.org

Tricarboxylic Acid (TCA) Cycle : The TCA cycle is a central hub of primary metabolism, oxidizing acetyl-CoA to generate ATP. Crucially, it also provides precursors for numerous biosynthetic pathways. Acetyl-CoA, the starting material for the acetate-malonate pathway that forms the core phthalide ring, is primarily derived from pyruvate (B1213749) (via glycolysis) and fatty acid oxidation, and it is the main substrate entering the TCA cycle.

Mevalonic Acid (MVA) and Methylerythritol Phosphate (MEP) Pathways : These two parallel pathways are responsible for the synthesis of the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). viper.ac.innih.gov These are the building blocks for all terpenoid and steroid compounds. atlantis-press.com While the core of this compound is a polyketide, these pathways are fundamental to the biosynthesis of many other natural products and can sometimes provide side-chain modifications, although their direct involvement in this compound synthesis is not established.

Enzymatic Mechanisms in Phthalide Biosynthesis

The assembly and modification of the phthalide scaffold are catalyzed by a series of specific enzymes. While the exact enzymes for this compound biosynthesis have not been individually characterized, research on other phthalides in medicinal plants provides significant insight into the types of enzymatic reactions involved.

The biosynthesis can be broadly categorized into the formation of the core structure and subsequent tailoring reactions. The core is assembled by a polyketide synthase (PKS) , which catalyzes the sequential condensation of acetyl-CoA and malonyl-CoA units. mdpi.com

Following the creation of the basic phthalide ring, a suite of tailoring enzymes modifies the structure to create the final natural product. These enzymes can include:

Oxidoreductases : This broad class of enzymes catalyzes oxidation and reduction reactions. In the context of phthalide biosynthesis, Cytochrome P450 monooxygenases (CYP450s) and 2-oxoglutarate-dependent dioxygenases (2OGDs) are particularly important. mdpi.comresearchgate.net They can introduce hydroxyl groups or create double bonds (desaturation), which are critical for the final structure and biological activity. For instance, a 2OGD enzyme named LcSAO1 was found to catalyze the desaturation of senkyunolide A to form butylphthalide (B1668128) in Ligusticum chuanxiong. mdpi.com

Transferases : These enzymes transfer functional groups. A study on Angelica sinensis implicated shikimate O-hydroxycinnamoyl transferase in the accumulation of phthalides, suggesting a role in linking precursors or modifying intermediates. nih.govnih.govfrontiersin.org

Other Enzymes : Research has also pointed to the involvement of enzymes such as polyphenol oxidase and primary amine oxidase in phthalide accumulation, suggesting that a complex network of enzymatic activities is required for the complete biosynthetic pathway. nih.govfrontiersin.org

Table 2: Enzyme Classes Implicated in Phthalide Biosynthesis

| Enzyme Class / Specific Enzyme | Proposed Function | Organism Studied | Reference |

| Polyketide Synthase (PKS) | Forms the phthalide scaffold from acetate/malonate units | Ligusticum chuanxiong | mdpi.com |

| Phospho-2-dehydro-3-deoxyheptonate aldolase | Involved in the Shikimate Pathway (precursor supply) | Angelica sinensis | frontiersin.org |

| Shikimate Dehydrogenase | Involved in the Shikimate Pathway (precursor supply) | Angelica sinensis | frontiersin.org |

| 2-Oxoglutarate-Dependent Dioxygenase (LcSAO1) | Desaturation (tailoring reaction) | Ligusticum chuanxiong | mdpi.com |

| Cytochrome P450s | Structural tailoring (e.g., hydroxylation) | General | mdpi.comresearchgate.net |

| Polyphenol Oxidase | Putative role in phthalide transformation | Angelica sinensis | frontiersin.org |

| Shikimate O-hydroxycinnamoyl transferase | Putative role in phthalide accumulation/modification | Angelica sinensis | frontiersin.org |

Chemical Synthesis and Structural Modification of Phthalides

Strategies for the Total Synthesis of the Phthalide (B148349) Core Structure

The construction of the fundamental 1(3H)-isobenzofuranone structure has been approached through various methodologies over the years, evolving from classical methods to modern catalytic systems.

The initial synthesis of 1(3H)-isobenzofuranone was achieved in 1922 through the thermal decomposition of ethyl 2-(bromomethyl)benzoate. nih.govsemanticscholar.org Decades later, in 1955, a significant advancement was the reduction of methyl phthalate (B1215562) to phthalide using lithium aluminium hydride (LiAlH₄), which provided a good yield of the product. nih.govsemanticscholar.org Another notable historical method, developed in 1989, involved a Diels-Alder reaction between substituted furanones and silyloxydienes, which yielded substituted phthalides in moderate to excellent yields. nih.govsemanticscholar.org More recent historical developments have included directed ortho-metallation and the Heck-Matsuda reaction for synthesizing substituted phthalides. nih.gov

A summary of key historical synthetic methodologies is presented below:

| Year | Researchers | Method | Starting Materials | Key Reagents/Conditions |

| 1922 | Perkin and coworkers | Thermal Decomposition | Ethyl 2-(bromomethyl)benzoate | Heat |

| 1955 | Eliel and coworkers | Reduction | Methyl phthalate | LiAlH₄ |

| 1989 | Watanabe and coworkers | Diels-Alder Reaction | Substituted furanones, Silyloxydienes | - |

Contemporary synthetic chemistry offers a diverse toolkit for the construction of 3-substituted phthalides, which are of particular interest due to their prevalence in biologically active molecules. nih.gov These modern strategies often employ transition-metal catalysis and novel reaction cascades to achieve high efficiency, selectivity, and functional group tolerance.

Ruthenium catalysis has emerged as a powerful tool for synthesizing 3-substituted phthalides. One approach involves the intermolecular cascade cyclization of aromatic acids with aromatic aldehydes. This method utilizes a ruthenium(II) catalyst and is characterized by a short reaction time and the use of readily available starting materials, with water being the only theoretical byproduct. sciencechina.cn The reaction proceeds through the direct insertion of a C-H bond into the polar C=O bond of the aldehyde, followed by intramolecular nucleophilic substitution. The efficiency of this process can be enhanced by the addition of alkali metal salts like Na₂CO₃ and silver salts such as AgOTf, which are thought to generate a more active ruthenium complex.

Another ruthenium-catalyzed method is the annulative coupling of benzoic acids with electrophilic alkenes. nih.gov This reaction can be performed using O₂ as a green oxidant, producing water as the only byproduct. nih.gov The catalytic cycle is believed to involve the formation of a ruthenium benzoate, ortho-metalation to form a metallacycle, alkene insertion, and subsequent reductive elimination and lactonization. nih.gov

Furthermore, ruthenium complexes have been successfully used in the asymmetric transfer hydrogenation of 2-acylarylcarboxylates, leading to the formation of enantiomerically pure 3-substituted phthalides. rsc.orgnih.gov This reductive cyclization, followed by in situ lactonization, provides access to a wide variety of chiral phthalides. nih.gov

A summary of selected ruthenium-catalyzed syntheses is provided in the table below:

| Starting Materials | Catalyst System | Key Features |

| Aromatic acids and aromatic aldehydes | [RuCl₂(p-cymene)]₂ / Na₂CO₃ / AgOTf | Short reaction time, cost-effective, water as byproduct. |

| Benzoic acids and electrophilic alkenes | [RuCl₂(p-cymene)]₂ / Cu(OAc)₂·H₂O or O₂ | Green oxidant (O₂), atom-economical. nih.gov |

| 2-Acylarylcarboxylates | Ru(II)-diamine complex | Asymmetric synthesis, high enantioselectivity. rsc.orgnih.gov |

A modern and efficient route to phthalides involves the direct carboxylation of benzoxasiloles using carbon dioxide. researchgate.netrsc.orgdntb.gov.ua This methodology utilizes a copper iodide (CuI) catalyst and proceeds under mild conditions. rsc.orgrsc.org The process is advantageous due to the use of an economical copper catalyst, readily available starting materials, and a convenient reaction setup. rsc.org After the carboxylation step, an acid work-up yields the desired phthalide. rsc.org This method has a broad substrate scope and has been applied to the synthesis of natural products. researchgate.netrsc.org

Palladium catalysis is instrumental in the synthesis of C(3)-arylphthalides through cross-coupling reactions. researchgate.netresearchgate.netchempap.org An efficient method involves the Suzuki-type coupling of C(3)-bromophthalides with arylboronic acids. researchgate.netresearchgate.net This C(sp³)-C(sp²) coupling reaction works well in the presence of water and provides the products in high yields. researchgate.net The reaction typically employs a palladium catalyst such as PdCl₂(PPh₃)₂ and a base like Na₂CO₃. researchgate.net The mechanism is thought to proceed via oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to form the C-C bond. researchgate.net This methodology tolerates a variety of functional groups on the arylboronic acid, including methyl, methoxy (B1213986), and fluoro groups. researchgate.net

A summary of conditions for palladium-catalyzed synthesis of C(3)-arylphthalides is presented below:

| Substrates | Catalyst | Base | Solvent | Temperature | Yield |

| C(3)-bromophthalide, Phenylboronic acid | PdCl₂(PPh₃)₂ (1 mol%) | Na₂CO₃ (1 equiv) | THF/H₂O (9:1) | 70 °C | 94% |

| C(3)-bromophthalide, Phenylboronic acid | Pd(OAc)₂ (1 mol%) | Na₂CO₃ (1 equiv) | THF/H₂O (9:1) | 70 °C | 19% |

Nucleophilic addition reactions provide a direct and versatile pathway to 3-substituted phthalides. One strategy involves the nucleophilic addition of organozinc reagents to methyl 2-formylbenzoates, followed by lactonization. nih.govrsc.org This can be performed asymmetrically using a chiral phosphoramide (B1221513) ligand-Zn(II) complex. nih.govrsc.org

Another approach is the two-step asymmetric synthesis where a chiral amide is treated with an organomagnesium reagent, such as isopropyl magnesium chloride, followed by reaction with various aldehydes. rsc.org Subsequent intramolecular cyclization affords the 3-substituted phthalides with good enantiomeric excess. rsc.org

Furthermore, a one-pot method for synthesizing C3-perfluoroalkyl-substituted phthalides has been developed. beilstein-journals.org This involves the reaction of 2-cyanobenzaldehyde (B126161) with (perfluoroalkyl)trimethylsilanes, where a nucleophilic addition is followed by an intramolecular cyclization. beilstein-journals.org This transformation can be initiated by nucleophiles like potassium fluoride (B91410) (KF) or triethylamine. beilstein-journals.org Similarly, a Cannizzaro-Tishchenko-type reaction of 2-acylbenzaldehydes, catalyzed by a nucleophile like sodium cyanide (NaCN), can also yield 3-substituted phthalides. conicet.gov.ar

Modern Approaches for 3-Substituted 1(3H)-Isobenzofuranones

Phthalide Annulation Methods

Phthalide annulation represents a powerful strategy for the construction of polycyclic aromatic compounds. A key approach is the Hauser-Kraus annulation, which involves the reaction of a phthalide anion with a Michael acceptor. rsc.org This methodology has been instrumental in the synthesis of various natural products. rsc.org

The general mechanism of the Hauser-Kraus annulation begins with the deprotonation of a stabilized phthalide, such as 3-cyanophthalide or 3-sulfonylphthalide, using a strong base to form a phthalide carbanion. rsc.orgrsc.org This anion then undergoes a Michael addition to an electron-deficient olefin. Following the initial addition, a base-induced Dieckmann-like condensation occurs, leading to the formation of a bicyclic intermediate. rsc.orgrsc.org This intermediate can then be subjected to mild oxidation to yield naphthol derivatives. rsc.org

A notable application of this method is the reaction of 3-sulfonylphthalide with 2-hydroxyaryl-p-quinone methides (HQMs). rsc.org This reaction proceeds through a cascade of 1,6-addition and Dieckmann cyclization, ultimately producing indenofurans and benzofurans in high yields. rsc.org The reaction mechanism is believed to involve a common 8-membered ketolactone intermediate. rsc.org Further transformation of the initially formed indenofurans into benzofurans can occur in the presence of excess base, proceeding through a spiro-lactone intermediate which provides evidence for the proposed mechanism. rsc.org

The Hauser-Kraus annulation has also been employed in the synthesis of naphthoquinol-carbohydrate hybrids, where a 3-cyanophthalide undergoes anionic annulation with an acrylate-appended sugar moiety. rsc.org

| Reactants | Reaction Type | Key Intermediates | Products |

| Stabilized Phthalide (e.g., 3-cyanophthalide), Michael Acceptor | Hauser-Kraus Annulation | Phthalide carbanion, Bicyclic compound | Naphthol derivatives |

| 3-Sulfonylphthalide, 2-Hydroxyaryl-p-quinone methides (HQMs) | 1,6-Addition/Dieckmann Cyclization | 8-membered ketolactone, Spiro-lactone | Indenofurans, Benzofurans |

| 3-Cyanophthalide, Acrylate-appended sugar | Anionic Annulation | - | Naphthoquinol-carbohydrate hybrids |

Asymmetric Synthesis of Chiral Phthalide Derivatives

The development of methods for the asymmetric synthesis of chiral phthalides is crucial for accessing enantiomerically pure natural products and therapeutic agents.

Catalytic Asymmetric 1,2-Addition Approaches

Catalytic asymmetric 1,2-addition reactions provide a direct route to chiral molecules. While extensively studied for the addition of organozinc reagents to aldehydes, their application to ketones to generate chiral tertiary alcohols has also been an area of focus. nih.govchiralpedia.com A practical approach involves the use of a catalyst derived from camphor (B46023) sulfonyl chloride and trans-1,2-diaminocyclohexane. nih.gov This ligand, in combination with titanium tetraisopropoxide and a dialkylzinc reagent, facilitates the enantioselective addition of alkyl groups to ketones, yielding tertiary alcohols with high enantiomeric excess. nih.gov Such strategies are foundational for the potential asymmetric synthesis of complex molecules bearing chiral centers. The asymmetric addition of hydrogen to prochiral substrates, known as asymmetric hydrogenation, is another widely used catalytic process in asymmetric synthesis. chiralpedia.comresearchgate.net

Enantioselective Intramolecular Cyclizations

Enantioselective intramolecular cyclizations are powerful transformations for constructing chiral heterocyclic frameworks. One notable example is the highly enantioselective intramolecular exo-1,3-dipolar cycloaddition catalyzed by a silver acetate (B1210297) (AgOAc) and (S)-DMBiphep complex. nih.gov This method has been successfully applied to synthesize pyrrolo[3,2-c]quinolines with excellent yields and very high enantioselectivity (up to 99% ee). nih.gov Another approach involves the gold(I)-catalyzed intramolecular enantioselective amination of allylic alcohols with carbamates, which produces five- and six-membered nitrogen heterocycles in high yields and with up to 95% ee. nih.gov The intramolecular aza-Michael reaction is another straightforward strategy for creating N-heterocycles with enantiomeric purity. researchgate.net

Stereocontrolled Oxidative Cyclizations

Stereocontrolled oxidative cyclizations offer a pathway to complex cyclic systems with defined stereochemistry. Radical polycyclizations serve as an important alternative to cation-initiated variants due to their tolerance of a wider range of functional groups. escholarship.org For instance, cobalt-catalyzed radical bicyclizations have demonstrated high levels of stereochemical control, even with oxidized substrates, and have been utilized in the synthesis of aromatic abietane (B96969) diterpenoids. escholarship.org Another method involves the copper(II)-catalyzed annulation-enabled radical addition cascade of α-carbonyl-γ-alkynyl sulfoxonium ylides with sulfonyl hydrazides, which provides a regio- and stereoselective route to (1Z,3Z)-1,3-bismethyleneisobenzofurans. rsc.org This process occurs through a regioselective 5-exo-dig oxo-cyclization followed by a stereoselective radical addition. rsc.org Furthermore, the oxidative cyclizations of amino alcohols using reagents like osmium tetroxide can lead to the formation of N,O-acetal moieties. researchgate.net

Chemical Transformations and Derivatization of Phthalides

The phthalide scaffold can be chemically modified through various reactions, allowing for the synthesis of diverse derivatives.

Oxidation and Reduction Reactions

Oxidation and reduction reactions are fundamental transformations in organic chemistry that involve the transfer of electrons. preparatorychemistry.comlibretexts.orgpressbooks.pub Oxidation is the loss of electrons, often characterized by a gain of oxygen or loss of hydrogen, resulting in an increase in the oxidation state of an atom. pressbooks.pubsavemyexams.comthoughtco.com Conversely, reduction is the gain of electrons, often seen as a loss of oxygen or gain of hydrogen, leading to a decrease in the oxidation state. preparatorychemistry.comsavemyexams.comthoughtco.com These two processes always occur simultaneously in what is known as a redox reaction. savemyexams.com

In the context of phthalide chemistry, these reactions are crucial for their derivatization. researchgate.net For example, the reduction of a phthalide can yield a diol, while oxidation can lead to the formation of other functional groups, depending on the reagents and reaction conditions. The specific oxidation and reduction of Typhaphthalide would depend on the reagents employed and the desired transformation.

| Reaction Type | Definition | Change in Oxidation State | Common Observations |

| Oxidation | Loss of electrons | Increase | Gain of oxygen, loss of hydrogen |

| Reduction | Gain of electrons | Decrease | Loss of oxygen, gain of hydrogen |

Addition, Elimination, and Cycloaddition Reactions

The chemical reactivity of the phthalide scaffold allows for various structural modifications through addition, elimination, and cycloaddition reactions. These transformations are crucial for the synthesis of novel phthalide derivatives with potentially enhanced biological activities.

Addition and Elimination Reactions:

The 3-position of the phthalide ring is a key site for synthetic modifications. The generation of a phthalide anion at this position allows for subsequent reactions with various electrophiles. For instance, the anion of a simple phthalide can react with an aldehyde to form a 3-(hydroxyalkyl)phthalide. This intermediate can then undergo dehydration (elimination of water) to yield a 3-alkylidenephthalide. This sequence of addition and elimination reactions is a common strategy for introducing substituents at the C3 position. rsc.org

Hydrogenation of 3-benzylidenephthalides over a palladium on carbon (Pd/C) catalyst is a standard addition reaction that leads to the formation of 3-benzylphthalides. rsc.org This method is a key step in the synthesis of many naturally occurring and synthetic 3-benzylphthalides.

While these are general reactions for the phthalide class, specific studies detailing the addition and elimination reactions of this compound are not extensively available in the public domain. However, the presence of a phenolic hydroxyl group on the benzyl (B1604629) moiety of this compound suggests that this functional group would require protection during many standard addition and elimination sequences to avoid unwanted side reactions.

Cycloaddition Reactions:

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. In the context of phthalide chemistry, [4+2] cycloaddition reactions, such as the Diels-Alder reaction, are particularly relevant. libretexts.orglibretexts.org While specific examples involving this compound as either the diene or dienophile are not documented, the general phthalide structure can be a component in such reactions, leading to the formation of more complex polycyclic structures.

Another important class of cycloaddition is the 1,3-dipolar cycloaddition, which is used to form five-membered heterocyclic rings. slideshare.net The applicability of such reactions to the this compound scaffold would depend on the introduction of suitable functional groups to act as the 1,3-dipole or the dipolarophile.

It is important to note that detailed research on the cycloaddition reactions specifically involving this compound has not been reported. The exploration of such reactions could open new avenues for the synthesis of novel this compound analogues.

Lewis Acid-Mediated Transformations

Lewis acids play a pivotal role in a wide array of organic transformations by activating functional groups and facilitating bond formation. nih.govcsic.es In phthalide chemistry, Lewis acids can be employed to mediate various reactions, including cyclizations, rearrangements, and additions.

For example, Lewis acids can catalyze the reaction between an ortho-formylbenzoate and a benzyl chloride derivative to synthesize 3-benzylphthalides. thieme-connect.com This approach offers a direct route to the core structure of compounds like this compound. The Lewis acid activates the carbonyl group of the formylbenzoate, facilitating the nucleophilic attack of the benzyl species.

Furthermore, Lewis acid-mediated reactions have been used in the transformation of other phthalides. For instance, the treatment of (Z)-ligustilide with Lewis acids has been shown to yield linear dimers. researchgate.net This indicates that the phthalide ring system is susceptible to Lewis acid-catalyzed oligomerization, a reaction that could potentially be applicable to this compound, leading to novel dimeric structures.

Specific studies on Lewis acid-mediated transformations of this compound are scarce. The presence of the phenolic hydroxyl group would likely influence the course of such reactions, potentially leading to complexation with the Lewis acid or directing the reaction pathway. Future research in this area could uncover novel transformations and derivatives of this compound.

Biotransformation and Microbial Modifications of Phthalides

Biotransformation, the use of biological systems such as microorganisms or enzymes to perform chemical transformations, is a powerful tool in modern organic synthesis. nih.govmdpi.com It offers several advantages, including high selectivity (regio- and stereoselectivity), mild reaction conditions, and environmental compatibility. researchgate.net

In the realm of phthalides, microbial transformations have been employed for various purposes, including the resolution of racemic mixtures and the introduction of new functional groups through oxidation reactions. researchgate.net A variety of microorganisms, including bacteria, fungi, and algae, have been shown to modify the phthalide structure. researchgate.net

For phenolic compounds, which is relevant to this compound, gut microbiota are known to play a significant role in their metabolism. frontiersin.org These microbial transformations can include hydrolysis of glycosides, ring fission, demethylation, reduction, decarboxylation, and dehydroxylation. nih.gov For example, resveratrol, a well-known phenolic compound, is extensively metabolized by human gut microbiota. frontiersin.org

Biological Activities and Molecular Mechanisms of Typhaphthalide

Anti-inflammatory Actions of Typha capensis Extracts Containing Typhaphthalide

Extracts from Typha capensis, a plant known to contain the phenolic compound this compound, have demonstrated notable anti-inflammatory effects in various experimental models. researchgate.net The plant is traditionally used to treat inflammation, and scientific studies have begun to validate these uses by exploring the molecular mechanisms involved. researchgate.netup.ac.za The anti-inflammatory properties are often attributed to the presence of phenolic compounds and flavonoids within the plant. horizonepublishing.comhorizonepublishing.comresearchgate.net

Cytokines are signaling proteins that are crucial in regulating inflammation. clevelandclinic.org Pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 initiate and amplify the inflammatory response, while anti-inflammatory cytokines such as IL-10 work to suppress it. clevelandclinic.orgmdpi.com Research into compounds isolated from Typha capensis shows a complex interaction with these signaling molecules. researchgate.net

In studies involving lipopolysaccharide (LPS)-activated macrophages, a standard model for inducing an inflammatory response, various compounds from T. capensis were assessed for their effects on cytokine expression. researchgate.net For instance, the flavonoids Isorhamnetin-3-O-β-D-glucoside and Isorhamnetin 3-O rutinoside, also isolated from the plant, were found to increase the expression of the pro-inflammatory cytokine TNF-α and the immunomodulatory cytokine IL-12p70. researchgate.net Isorhamnetin-3-O-β-D-glucoside also increased the expression of the anti-inflammatory cytokine IL-10. researchgate.net However, these specific flavonoids did not reduce the expression of IL-1β. researchgate.net Another compound found in the plant, sitosterol, has been associated with preventing chronic inflammation, showing a negative correlation with pro-inflammatory cytokines like TNF-α and IL-6. researchgate.net While this compound is a known constituent of these bioactive extracts, its specific, direct impact on this array of cytokines has not been fully elucidated in the available research.

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes that produce mediators of inflammation. medchemexpress.comresearchgate.netscielo.br The inhibition of these proteins is a major target for anti-inflammatory therapies. scielo.br Extracts from Typha capensis have shown a significant ability to inhibit the production of nitric oxide (NO) in activated macrophages. up.ac.zanih.gov

The hexane (B92381) extract of Typha capensis demonstrated potent nitric oxide inhibitory activity, with an 86% reduction in NO production at a concentration of 50 µg/mL in lipopolysaccharide (LPS)-activated RAW 264.7 murine macrophages. up.ac.zanih.gov The acetone (B3395972) extract also showed strong inhibitory activity against NO production. horizonepublishing.com This inhibition of NO is a direct indication of the suppression of iNOS activity. nih.govbioline.org.br The butanol fraction of the acetone extract was particularly effective, inhibiting 94.6% of NO production at 100 µg/mL and 77.39% at 50 µg/mL. horizonepublishing.comresearchgate.net The ability of these extracts to block the expression and activity of iNOS and, by extension, COX-2, is a critical mechanism behind their anti-inflammatory effects. scielo.br

| Extract/Fraction | Assay | Concentration | Result | Source |

|---|---|---|---|---|

| Hexane Extract | Nitric Oxide (NO) Inhibition | 50 µg/mL | 86% inhibition | up.ac.zanih.gov |

| Butanol Fraction (from Acetone Extract) | Nitric Oxide (NO) Inhibition | 100 µg/mL | 94.6% inhibition | horizonepublishing.comresearchgate.net |

| Butanol Fraction (from Acetone Extract) | Nitric Oxide (NO) Inhibition | 50 µg/mL | 77.39% inhibition | horizonepublishing.comresearchgate.net |

| Hexane Extract | 15-Lipoxygenase (15-LOX) Inhibition | - | IC₅₀ = 4.65 µg/mL | up.ac.zanih.gov |

The RAW 264.7 cell line, a mouse macrophage-like line, is a widely used in vitro model to study inflammation and screen for anti-inflammatory compounds. re-place.beprotocols.iotjnpr.org These cells, when stimulated with agents like LPS, mimic an inflammatory response by producing high levels of NO, pro-inflammatory cytokines, and other inflammatory mediators. tjnpr.orgnih.gov

Studies on Typha capensis have utilized LPS-stimulated RAW 264.7 cells to demonstrate the anti-inflammatory potential of its extracts. up.ac.zanih.gov In this model, the hexane extract of T. capensis showed strong NO inhibitory activity while maintaining high cell viability (97% at 50 µg/mL), indicating that its effect is not due to toxicity. up.ac.zanih.gov The butanol fraction of the acetone extract also showed 100% cell viability at a concentration of 12.5 µg/mL. horizonepublishing.comresearchgate.net The mechanism in these macrophage models often involves the downregulation of major inflammatory pathways like NF-κB, which controls the expression of iNOS, COX-2, and various pro-inflammatory cytokines. up.ac.zanih.gov

Impact on Inflammatory Proteins (e.g., COX-2, iNOS)

Antimicrobial Properties

In addition to its anti-inflammatory effects, Typha capensis and its constituents have been investigated for their ability to combat microbial pathogens. The rise of antibiotic-resistant bacteria has spurred research into new antimicrobial agents from natural sources like plants. tamiu.edu

Extracts from the leaves and rhizomes of Typha capensis have been tested against a panel of pathogenic bacteria using various solvents to isolate active compounds. academicjournals.orgresearchgate.net These studies reveal that the plant possesses broad-spectrum antibacterial activity. horizonepublishing.comhorizonepublishing.com

| Bacterial Strain | Hexane Extract | Dichloromethane Extract | Acetone Extract | Methanol (B129727) Extract | Ampicillin (Control) | Source |

|---|---|---|---|---|---|---|

| Escherichia coli | 0.64 | 0.16 | 0.08 | 0.08 | 0.16 | academicjournals.org |

| Enterococcus faecalis | 0.64 | 0.04 | 0.04 | 0.02 | 0.16 | academicjournals.org |

| Staphylococcus aureus | >2.5 | >2.5 | >2.5 | 0.50 | 0.08 | academicjournals.org |

| Pseudomonas aeruginosa | >2.5 | >2.5 | >2.5 | 0.25 | >0.16 | academicjournals.org |

This compound is a phenolic compound that has been successfully isolated from the rhizomes of Typha capensis. researchgate.net While the crude extracts and fractions of the plant clearly demonstrate antibacterial properties, specific studies detailing the isolated antibacterial activity of this compound itself are not extensively documented in the available literature. Research has focused more on the synthesis of analogs of other Typha compounds, such as typharin (B1239410), for antibacterial evaluation. researchgate.net Therefore, while this compound is a component of the antimicrobially active extracts, its direct contribution to this effect requires further specific investigation.

Antibacterial Effects of Typha capensis Extracts

Antioxidant Activity of Typha capensis Constituents

Research into the biological activities of constituents from Typha capensis, the plant from which this compound is isolated, has included investigations into their antioxidant properties. Various extracts of the plant have been evaluated to determine their capacity to scavenge free radicals, which are implicated in cellular damage and various disease processes.

Radical Scavenging Assays (e.g., DPPH)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the antioxidant potential of chemical compounds. Studies on Typha capensis have shown that certain extracts possess significant antioxidant capabilities. Specifically, the acetone extract of Typha capensis demonstrated the most potent antioxidant activity in a DPPH assay, with a 50% inhibitory concentration (IC50) value of 7.11 µg/mL. nih.govup.ac.zaresearchgate.net This indicates a strong capacity of the extract to neutralize the DPPH free radical.

Further fractionation of the plant material revealed that the ethyl acetate (B1210297) fraction also exhibited noteworthy antioxidant activity. nih.govup.ac.zahorizonepublishing.com While some studies using different extraction and screening methods reported low antioxidant activity in certain extracts, the findings for the acetone and ethyl acetate fractions suggest that Typha capensis contains compounds with valuable free-radical scavenging properties. horizonepublishing.com

| Extract/Fraction | IC50 Value (µg/mL) | Reference |

|---|---|---|

| Acetone Extract | 7.11 | nih.govup.ac.zaresearchgate.net |

| Ethyl Acetate Fraction | 5.61 | horizonepublishing.com |

| Ascorbic Acid (Standard) | 118.55 | ajol.info |

| Trolox (Standard) | 2.13 | horizonepublishing.com |

Enzyme Inhibition and Molecular Targeting Studies

This compound has been identified as a molecule of interest in enzyme inhibition studies, particularly through computational, or in silico, methods. These approaches use molecular modeling to predict the binding affinity of a compound to a specific biological target, such as an enzyme, providing a basis for further experimental validation.

In Silico Identification of this compound as a Polyketide Synthase Inhibitor

Computational screening has highlighted this compound as a potential inhibitor of polyketide synthase (PKS), a crucial enzyme in the biosynthesis of various secondary metabolites in fungi.

A significant in silico study focused on the thioesterase (TE) domain of the polyketide synthase enzyme from Aspergillus species. nih.govafricaresearchconnects.com The TE domain is responsible for the final steps of polyketide release and cyclization, making it a critical target for inhibiting the production of fungal metabolites. nih.gov In a screening of 623 natural compounds from the South African Natural Compound Database (SANCDB) using AutoDock Vina, this compound was identified as one of the top ten most promising inhibitors. nih.govtandfonline.com The study evaluated compounds based on their binding energy, chemical interactions, and drug-likeness. africaresearchconnects.com this compound exhibited a strong binding energy of -7.1 kcal/mol and was predicted to form one conventional hydrogen bond with the enzyme's active site. researchgate.net

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Reference |

|---|---|---|---|

| Pinocembrin | -7.3 | 1 | researchgate.net |

| This compound | -7.1 | 1 | researchgate.net |

| p-Coumaroylputrescine | -6.6 | 3 | researchgate.net |

The polyketide synthase enzyme is fundamental to the production of aflatoxins, which are highly toxic and carcinogenic compounds produced by fungi like Aspergillus flavus. nih.govafricaresearchconnects.com By targeting and inhibiting the thioesterase domain of PKS, it is possible to disrupt the entire aflatoxin biosynthesis pathway. nih.gov The identification of this compound as a potent inhibitor of this domain suggests it could play a role in strategies to control aflatoxin contamination in agricultural products. nih.govtandfonline.com Successful inhibition at this stage would prevent the formation of the harmful toxin, highlighting the potential of natural compounds like this compound in ensuring food safety. africaresearchconnects.com

Targeting the Thioesterase Domain of Aspergillus ssp. Enzyme

Computational Screening for Viral Enzyme Inhibition

Computational screening has become a vital first step in the discovery of novel antiviral agents, allowing for the rapid assessment of large compound libraries against critical viral targets like proteases or polymerases. mdpi.complos.org This in silico approach helps prioritize candidates for further in vitro and in vivo testing. plos.org While this compound has been successfully identified as a potential inhibitor of a fungal enzyme through such methods, specific studies screening its activity against viral enzymes are not yet prominent in the available literature. The proven utility of computational docking in identifying this compound's antifungal potential suggests that similar methods could be applied to explore its capacity as an inhibitor of viral enzymes, representing an area for future research.

Potential as an Inhibitor for Viral 3CLpro

Broader Biological Spectrum of Phthalides (General Context)

Phthalides, the chemical class to which this compound belongs, are a group of natural compounds found in various plants and some fungi. ukzn.ac.za They are recognized for a wide array of biological activities and have been the subject of considerable research. ukzn.ac.zaru.ac.za Pharmacological studies have demonstrated that naturally occurring phthalides possess properties including antibacterial, anti-inflammatory, and neuroprotective effects, among others. ukzn.ac.zanih.govbeilstein-journals.org The diverse bioactivities often correlate with the traditional medicinal uses of the plants from which they are isolated. ukzn.ac.za

Antifungal and Insecticidal Activities

The phthalide (B148349) class of compounds has demonstrated significant antifungal and insecticidal properties. ukzn.ac.za Various phthalide derivatives have been reported to possess antifungal activity against a range of phytopathogenic fungi. nih.govukzn.ac.za For instance, certain phthalide derivatives have shown antifungal effects against Fusarium graminearum, Botrytis cinerea, and Phytophthora nicotianae. nih.gov In some cases, the antifungal potential of phthalides, such as 3-n-butylidenephthalide, has been reported to surpass that of synthetic fungicides. ajol.info

In addition to their antifungal effects, many phthalides exhibit insecticidal activity. ukzn.ac.zaukzn.ac.zacore.ac.uk Synthetic phthalides and their precursors have been evaluated for their effectiveness against agricultural pests like the melonworm (Diaphania hyalinata). core.ac.ukacademicjournals.org Some of these compounds provided high mortality rates against the pest, indicating their potential as agricultural insecticides. academicjournals.org Research has also shown that certain phthalide derivatives possess larvicidal activities against pests such as Plutella xylostella, Mythimna separata, and Helicoverpa armigera. ukzn.ac.za

Neurological Disease Attenuation (e.g., stroke, Alzheimer's, Parkinson's diseases)

A significant area of research for monomeric phthalides is their potential to attenuate neurological diseases, including stroke, Alzheimer's disease, and Parkinson's disease. ukzn.ac.za Compounds within this class have demonstrated neuroprotective effects in various experimental models. acs.orgpatsnap.comresearchgate.netdovepress.com For instance, 3-n-butylphthalide (NBP), a compound isolated from the seeds of celery (Apium graveolens), has been extensively studied for its neuroprotective capabilities. patsnap.com Research indicates that NBP may offer protection in models of Parkinson's disease by reducing cytotoxicity and inhibiting the hyperphosphorylation of tau protein. patsnap.com

Derivatives and Analogs of Typhaphthalide

Synthetic Analogs Based on the Phthalide (B148349) Framework

The synthesis of analogs based on the phthalide (1(3H)-isobenzofuranone) framework is a significant area of chemical research, driven by the diverse biological activities exhibited by this class of compounds. rsc.orgzu.edu.ly Various strategies have been developed to construct and modify the phthalide core, enabling the creation of a wide range of structural analogs.

An important strategy involves the catalytic enantioselective synthesis of chiral phthalides. Methodologies have been developed for the asymmetric hydrogenation of 3-ylidenephthalides, which provides a route to various 2-substituted chiral phthalides with high yields and excellent enantioselectivities. acs.orgnih.gov This approach has been successfully applied to the synthesis of natural products like (R)-chuangxinol and (R)-typhaphthalide. acs.orgnih.gov Another powerful method is the palladium-catalyzed asymmetric alkylation, which allows for the creation of enantioenriched tetra-substituted compounds that can be transformed into various derivatives. acs.org

Copper-catalyzed tandem reactions represent another efficient route. A one-step process involving a Sonogashira-like cross-coupling followed by a 5-exo-dig oxacyclisation of 2-iodobenzoic acid derivatives with terminal alkynes can produce diverse phthalides with high regioselectivity. lookchem.com Furthermore, palladium catalysis has been utilized for coupling C(3)-bromophthalides with arylboronic acids to synthesize C(3)-arylphthalides in high yields. researchgate.net Inter- and intramolecular cycloaddition reactions also serve as an atom-economic strategy for synthesizing 3-substituted phthalides, including naturally occurring structures like 3-butylphthalide. uni-regensburg.de

Table 1: Selected Synthetic Strategies for Phthalide Analogs

| Synthetic Strategy | Key Reagents/Catalysts | Type of Analog Produced | Reference |

| Asymmetric Hydrogenation | Chiral Metal Complexes (e.g., Pd-PHOX) | 2-Substituted Chiral Phthalides | acs.orgnih.gov |

| Tandem Sonogashira/Oxacyclisation | Copper(I) Iodide (CuI), K₂CO₃ | 3-Substituted Phthalides | lookchem.com |

| Palladium-Catalyzed C-C Coupling | Palladium Catalysts, Arylboronic Acids | C(3)-Arylphthalides | researchgate.net |

| Diels-Alder Cycloaddition | Microwave Activation | 3-Substituted Phthalides | uni-regensburg.de |

| Asymmetric Oxidative Cyclization | N-Heterocyclic Carbene (NHC) Organocatalysts | Chiral 3-Substituted Phthalides | rsc.org |

Modifications and Chemical Transformations for Derivative Synthesis

The phthalide core possesses several reactive sites that can be chemically modified to generate a diverse library of derivatives. rsc.org These transformations are crucial for structure-activity relationship studies and for optimizing the properties of phthalide-based compounds.

Common chemical transformations of monomeric phthalides include oxidation, reduction, addition, elimination, and cycloaddition reactions. researchgate.net For instance, a heteroatom-directed Wacker oxidation provides a method for the anti-Markovnikov addition of water to a vinylphthalide intermediate, transforming a terminal alkene into an aldehyde. nku.edu This "reverse" Wacker oxidation is a useful alternative to traditional hydroboration/oxidation procedures for creating aldehyde-functionalized derivatives. nku.edu

The C3 position of the phthalide ring is a primary site for modification. rsc.org Nucleophilic substitution reactions at this position are common. rsc.orgzu.edu.ly For example, 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one can be synthesized through a one-step condensation reaction between 2-carboxybenzaldehyde (B143210) and phenylhydrazine. zu.edu.ly Additionally, microbial transformations using various species of bacteria and fungi have been employed to carry out structural modifications on the phthalide skeleton, offering an alternative to traditional chemical synthesis. researchgate.net

Table 2: Chemical Transformations for Phthalide Derivative Synthesis

| Transformation Type | Reaction Description | Resulting Derivative | Reference |

| Oxidation | Heteroatom-directed Wacker oxidation of a C3-vinyl group | C3-aldehyde functionalized phthalide | nku.edu |

| Nucleophilic Substitution | Condensation of 2-carboxybenzaldehyde with phenylhydrazine | 3-(2-phenylhydrazinyl)-2-benzofuran-1(3H)-one | zu.edu.ly |

| Reduction | Hydrogenation of a C3-carbonyl or olefin function | C3-alkyl substituted phthalide | lookchem.com |

| Cycloaddition | Treatment of (Z)-ligustilide with Lewis acids | Dimeric phthalides | researchgate.net |

| Microbial Transformation | Biotransformation using fungi or bacteria | Variously modified phthalide structures | researchgate.net |

Biosynthetic Analogs and Pathways in Natural Systems

Typhaphthalide is a product of natural biosynthetic pathways, and numerous other structurally related phthalides are produced by a variety of organisms, including plants, fungi, and bacteria. researchgate.netrsc.org These compounds can be considered biosynthetic analogs. Isotopic labeling studies have shown that the biosynthesis of phthalides generally occurs via the polyketide pathway. researchgate.net This process involves the sequential linkage of acetate (B1210297) units to form polyketide intermediates, which then undergo cyclization and other modifications to yield the final phthalide structure. researchgate.net Fungal non-reducing polyketide synthases (NR-PKSs) are crucial enzyme complexes that catalyze these reactions. researchgate.net

Many naturally occurring phthalides share this biosynthetic origin. Examples of such analogs include:

Mycophenolic acid : An immunosuppressant drug that was the first antibiotic to be synthesized in a pure crystalline state. rsc.org

Paecilocin A : A phthalide isolated from marine microorganisms. lookchem.comuni-regensburg.de

Chrycolide : A compound isolated from Chrysanthemum coronarium. researchgate.netuni-regensburg.de

3-n-butylphthalide (NBP) : A constituent of celery seed oil. rsc.orgacs.org

The study of these natural analogs and their biosynthetic pathways provides valuable insights into the structural diversity that nature can generate from a common phthalide precursor. core.ac.uk This knowledge can inspire the development of new synthetic strategies and the discovery of novel bioactive compounds.

Table 3: Examples of Naturally Occurring Biosynthetic Analogs of this compound

| Compound Name | Natural Source | Reference |

| Mycophenolic acid | Penicillium species (fungi) | rsc.org |

| Paecilocin A | Marine-derived fungus Paecilomyces sp. | lookchem.comuni-regensburg.de |

| Chrycolide | Chrysanthemum coronarium (plant) | researchgate.netuni-regensburg.de |

| 3-n-butylphthalide (NBP) | Apium graveolens (celery) | rsc.orgacs.org |

| (Z)-ligustilide | Apiaceae family plants | researchgate.net |

Future Research Trajectories in Typhaphthalide Chemistry and Biology

Targeted Biosynthesis Engineering for Enhanced Production

The natural abundance of typhaphthalide in its source organism can be a limiting factor for extensive research and potential applications. A significant future direction lies in the application of metabolic engineering to enhance its production. Isotopic labeling studies have suggested that phthalides are biosynthesized through the linkage of acetate (B1210297) units to form polyketide intermediates. researchgate.net By identifying and overexpressing the key enzymes in the this compound biosynthetic pathway, such as the specific polyketide synthases (PKS) and tailoring enzymes, it may be possible to significantly increase yields in the native plant or in a heterologous host like yeast or bacteria. This approach has been successfully applied to other complex plant metabolites, such as benzylisoquinoline alkaloids, and could provide a sustainable and scalable source of this compound. frontiersin.orgcore.ac.uk

Elucidation of Complete Biosynthetic Pathways of Benzylphthalides

While the general polyketide origin of phthalides is proposed, the complete biosynthetic pathway for this compound and other benzylphthalides remains largely uncharacterized. researchgate.net Future research should focus on a multi-omics approach, integrating genomics, transcriptomics, and metabolomics to identify the full suite of genes and enzymes involved in converting primary metabolites into the final this compound structure. frontiersin.orgresearchgate.net This would involve identifying the specific polyketide synthase responsible for assembling the core phthalide (B148349) structure, as well as the enzymes that catalyze subsequent modifications like reduction, cyclization, and the attachment of the benzyl (B1604629) group. researchgate.netfrontiersin.org Understanding these pathways is not only of fundamental scientific interest but is also a prerequisite for successful biosynthesis engineering. core.ac.ukableweb.org

Advanced Structural Elucidation of Novel Derivatives

The chemical diversity of natural products often extends beyond a single compound to a family of related derivatives. It is highly probable that Typha capensis and other related species synthesize a range of this compound analogs with varying substitution patterns and stereochemistry. researchgate.netresearchgate.net Future research should employ advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and multidimensional nuclear magnetic resonance (NMR) spectroscopy, to isolate and structurally characterize these novel derivatives. researchgate.net The discovery of new this compound-related compounds could reveal structure-activity relationships and potentially lead to the identification of molecules with enhanced or novel biological activities. researchgate.net

Comprehensive Investigations into Molecular Mechanisms of Action

Initial studies have hinted at the anti-inflammatory and antioxidant properties of extracts containing this compound. researchgate.net However, the precise molecular mechanisms by which this compound exerts these effects are yet to be determined. Future investigations should aim to identify the specific cellular targets and signaling pathways modulated by this compound. This could involve a range of in vitro and in vivo assays, such as measuring the inhibition of key inflammatory enzymes (e.g., COX-2, lipoxygenase), the modulation of pro-inflammatory cytokine production (e.g., TNF-α, IL-6), and the activation of antioxidant response pathways. researchgate.netmdpi.com Understanding these mechanisms is crucial for validating the therapeutic potential of this compound and for guiding the development of more potent and selective analogs. nih.gov

Computational and In Vitro Screening for New Biological Activities

The structural scaffold of this compound, a benzylphthalide, is shared by a number of other natural products with diverse biological activities, including antimicrobial and cytotoxic effects. researchgate.net This suggests that this compound itself may possess a broader range of bioactivities than currently known. Future research should leverage computational and in vitro screening approaches to explore new therapeutic applications. In silico docking studies could predict the binding affinity of this compound to a wide array of biological targets, such as enzymes and receptors implicated in various diseases. researchgate.netresearchgate.netnih.govmdpi.com These computational predictions can then be validated through targeted in vitro assays, potentially uncovering novel activities in areas such as cancer, infectious diseases, or neurological disorders. researchgate.netmdpi.comnih.gov For instance, a study has already used in silico methods to investigate the potential of this compound as an inhibitor of an enzyme involved in aflatoxin biosynthesis. researchgate.net

Development of Novel Synthetic Routes for Specific Stereoisomers and Analogs

The development of efficient and stereoselective synthetic routes to this compound and its analogs is a critical area for future research. While some general methods for the synthesis of phthalides exist, the ability to synthesize specific stereoisomers of this compound would be invaluable for studying structure-activity relationships and for producing quantities sufficient for extensive biological evaluation. researchgate.netrsc.orgacs.orgnih.gov Recent advances in catalysis, such as the use of chiral ligands in hydrogenation reactions, have shown promise for the enantioselective synthesis of related phthalides. nih.gov Future efforts could focus on developing novel synthetic strategies that allow for the controlled introduction of substituents on both the phthalide core and the benzyl group, thereby enabling the creation of a diverse library of this compound analogs for biological screening. acs.orgacs.org

Q & A

Q. Q1. What experimental protocols are recommended for synthesizing Typhaphthalide with high purity, and how can reproducibility be ensured?

Methodological Answer: The synthesis of this compound requires optimization of reaction conditions (e.g., temperature, catalysts, solvent systems). A stepwise approach includes:

- Step 1 : Follow established organic synthesis protocols (e.g., Friedel-Crafts acylation or multi-step cyclization) with strict stoichiometric control .

- Step 2 : Validate purity using HPLC (≥95% purity threshold) and characterize intermediates via H/C NMR spectroscopy .

- Step 3 : Document procedural deviations (e.g., inert atmosphere requirements) to ensure reproducibility. Reference IUPAC naming conventions and provide spectral data in supplementary materials .

Advanced Research Question

Q. Q2. How can researchers resolve contradictions in this compound’s efficacy observed across different in vivo disease models?

Methodological Answer: Discrepancies may arise from model-specific variables (e.g., genetic backgrounds, dosing regimens). A systematic framework includes:

- Comparative Analysis : Design parallel studies in murine and zebrafish models, controlling for metabolic differences (e.g., CYP450 enzyme activity) .

- Data Normalization : Use standardized metrics (e.g., IC, AUC) and apply ANOVA or mixed-effects models to assess inter-model variability .

- Mechanistic Validation : Cross-validate results with in vitro target engagement assays (e.g., surface plasmon resonance for binding affinity) .

Basic Research Question

Q. Q3. What in vitro assays are most appropriate for initial pharmacological screening of this compound?

Methodological Answer: Prioritize assays aligned with hypothesized mechanisms:

- Enzyme Inhibition : Use fluorogenic substrates to measure inhibition kinetics (e.g., Michaelis-Menten plots) .

- Cytotoxicity Screening : Conduct MTT assays on cell lines (e.g., HepG2 for hepatotoxicity) with positive/negative controls .

- Dose-Response Curves : Generate EC values across 3+ biological replicates to assess potency .

Advanced Research Question

Q. Q4. What integrated methodologies can elucidate this compound’s target engagement and off-target effects?

Methodological Answer: Combine orthogonal techniques:

- Target Identification : Employ CRISPR-Cas9 knockouts or thermal proteome profiling to confirm primary targets .

- Off-Target Screening : Use high-content imaging or proteomics (e.g., affinity pulldown-MS) to identify unintended interactions .

- Pathway Analysis : Apply bioinformatics tools (e.g., KEGG, STRING) to map signaling cascades affected by this compound .

Basic Research Question

Q. Q5. How should stability studies for this compound be designed under varying environmental conditions?

Methodological Answer: Adhere to ICH guidelines for accelerated stability testing:

- Conditions : Expose samples to 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6–12 months .

- Analytical Metrics : Monitor degradation via UPLC-MS and quantify impurities using peak-area normalization .

- Data Reporting : Tabulate results with degradation kinetics (e.g., Arrhenius plots) in supplementary files .

Advanced Research Question

Q. Q6. What strategies address interspecies variability in this compound’s pharmacokinetic (PK) parameters?

Methodological Answer: Leverage computational and experimental approaches:

- Allometric Scaling : Predict human PK using body surface area-adjusted doses from rodent/primate data .

- PBPK Modeling : Simulate absorption/distribution using GastroPlus® or similar platforms, incorporating species-specific CYP450 data .

- Cross-Species Metabolomics : Compare metabolite profiles via LC-HRMS to identify conserved vs. species-specific pathways .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.